molecular formula C12H20N4 B3018506 1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine CAS No. 1784100-96-4

1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine

Cat. No.: B3018506
CAS No.: 1784100-96-4
M. Wt: 220.32
InChI Key: IEPSVXKTHIAFFH-UHFFFAOYSA-N
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Description

1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the pyrazolo[4,3-c]pyridine ring system.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[4,3-c]pyridine core with 1-chloromethylpiperidine under basic conditions can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used to study biological pathways and interactions due to its potential as a ligand for various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazolo[4,3-c]pyridine core with a piperidine ring makes it a versatile scaffold for drug design and other applications.

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-16-6-3-9(4-7-16)12-10-8-13-5-2-11(10)14-15-12/h9,13H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPSVXKTHIAFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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